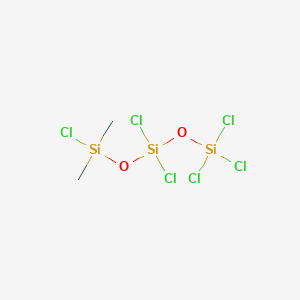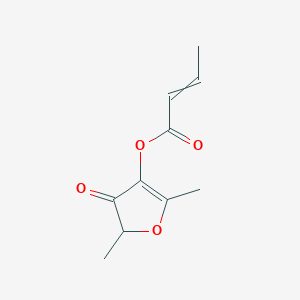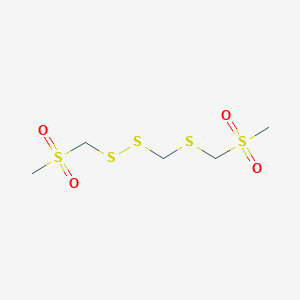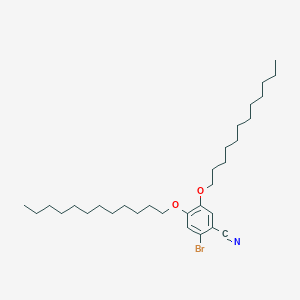
1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate is an organic compound characterized by its unique structure, which includes a cyclohexyl ring and a pent-2-enedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity.
Comparación Con Compuestos Similares
1-Ethyl 5-methyl 4-cyclohexylpentanoate: Similar structure but lacks the double bond in the pent-2-enedioate moiety.
1-Ethyl 5-methyl 4-cyclohexylhex-2-enedioate: Similar structure with an additional carbon in the chain.
Uniqueness: 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate is unique due to its specific combination of functional groups and structural features. The presence of both the cyclohexyl ring and the pent-2-enedioate moiety provides distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
120780-33-8 |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
1-O-ethyl 5-O-methyl 4-cyclohexylpent-2-enedioate |
InChI |
InChI=1S/C14H22O4/c1-3-18-13(15)10-9-12(14(16)17-2)11-7-5-4-6-8-11/h9-12H,3-8H2,1-2H3 |
Clave InChI |
WITLSDVEUYEABO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC(C1CCCCC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)

![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)

![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)






